molecular formula C7H14BrN B14717533 2-bromo-N,N-diethylprop-2-en-1-amine CAS No. 13249-59-7

2-bromo-N,N-diethylprop-2-en-1-amine

Cat. No.: B14717533
CAS No.: 13249-59-7
M. Wt: 192.10 g/mol
InChI Key: TZLOLWXQQZQNPV-UHFFFAOYSA-N
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Description

2-bromo-N,N-diethylprop-2-en-1-amine is an organic compound with the molecular formula C7H14BrN. It is a brominated derivative of N,N-diethylprop-2-en-1-amine and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-diethylprop-2-en-1-amine typically involves the bromination of N,N-diethylprop-2-en-1-amine. One common method is the reaction of N,N-diethylprop-2-en-1-amine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-diethylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N,N-diethylprop-2-en-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylprop-2-en-1-amine: The non-brominated analog.

    2-chloro-N,N-diethylprop-2-en-1-amine: A chlorinated derivative.

    2-iodo-N,N-diethylprop-2-en-1-amine: An iodinated derivative.

Uniqueness

2-bromo-N,N-diethylprop-2-en-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

13249-59-7

Molecular Formula

C7H14BrN

Molecular Weight

192.10 g/mol

IUPAC Name

2-bromo-N,N-diethylprop-2-en-1-amine

InChI

InChI=1S/C7H14BrN/c1-4-9(5-2)6-7(3)8/h3-6H2,1-2H3

InChI Key

TZLOLWXQQZQNPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=C)Br

Origin of Product

United States

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